molecular formula C9H8O3S B14510086 (2H-1,3-Benzoxathiol-2-yl)acetic acid CAS No. 62675-11-0

(2H-1,3-Benzoxathiol-2-yl)acetic acid

Cat. No.: B14510086
CAS No.: 62675-11-0
M. Wt: 196.22 g/mol
InChI Key: MNIUVXNJSQIWSP-UHFFFAOYSA-N
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Description

(2H-1,3-Benzoxathiol-2-yl)acetic acid is a heterocyclic compound that features a benzoxathiol ring fused with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,3-Benzoxathiol-2-yl)acetic acid typically involves the cyclization of 2-aminobenzenethiol with acetic acid derivatives under controlled conditions. One common method includes the use of phosphorus pentoxide as a dehydrating agent in dichloromethane, followed by purification through silica gel column chromatography using a solvent system like n-hexane and ethyl acetate .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2H-1,3-Benzoxathiol-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be modified using different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions include various substituted benzoxathiol derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

(2H-1,3-Benzoxathiol-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2H-1,3-Benzoxathiol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Benzothiazole: Shares a similar heterocyclic structure but with a nitrogen atom instead of oxygen.

    Benzoxazole: Similar structure with an oxygen atom in place of sulfur.

    Benzodioxole: Contains a dioxole ring fused with a benzene ring.

Uniqueness: (2H-1,3-Benzoxathiol-2-yl)acetic acid is unique due to the presence of both sulfur and oxygen in its heterocyclic ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

62675-11-0

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

2-(1,3-benzoxathiol-2-yl)acetic acid

InChI

InChI=1S/C9H8O3S/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-4,9H,5H2,(H,10,11)

InChI Key

MNIUVXNJSQIWSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(S2)CC(=O)O

Origin of Product

United States

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